molecular formula C10H11N3O2 B1613004 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-80-7

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B1613004
CAS No.: 944897-80-7
M. Wt: 205.21 g/mol
InChI Key: VTEZMEODSJVCIX-UHFFFAOYSA-N
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Description

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a high-value chemical scaffold based on the 1,3,4-oxadiazole heterocycle. This compound is of significant interest in advanced materials research and medicinal chemistry. In organic electronics, 1,3,4-oxadiazole derivatives are recognized as excellent electron-transporting materials and hole blockers due to their electron-deficient nature, high thermal stability, and good photoluminescence quantum yield . They are utilized to improve the performance and reduce operating voltages in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . In pharmaceutical research, the 1,3,4-oxadiazole core is a privileged structure known for its varied biological activities and low toxicity, making it a key scaffold in developing novel therapeutic agents . Compounds within this class have been investigated as potent inhibitors of biological pathways, such as the Rho/MRTF/SRF signaling cascade, which is a promising target for treating fibrotic diseases . The amine functional group on the structure provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other functional clusters, polymers, or biological targets . This product is intended for research and development purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic application.

Properties

IUPAC Name

[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-5-3-2-4-7(8)10-13-12-9(6-11)15-10/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEZMEODSJVCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624532
Record name 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-80-7
Record name 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide Route Followed by Cyclization

A common and effective route involves the following steps:

  • Step 1: Synthesis of 2-Methoxybenzohydrazide

    The starting material, 2-methoxybenzoic acid or its ester derivative, is reacted with hydrazine hydrate to yield 2-methoxybenzohydrazide.

  • Step 2: Cyclization to Form 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic Acid Derivative

    The hydrazide is subjected to cyclodehydration conditions, often using dehydrating agents such as phosphorus oxychloride or acetic anhydride, to form the oxadiazole ring.

  • Step 3: Introduction of the Methanamine Group

    The 2-position of the oxadiazole ring is functionalized with a methanamine group, typically by nucleophilic substitution or reductive amination on an appropriate intermediate such as an oxadiazole-2-carboxaldehyde or oxadiazole-2-carbonyl chloride.

This route is supported by literature describing similar syntheses of 1,3,4-oxadiazole derivatives substituted with methoxyphenyl groups, where hydrazides and cyclization are key steps.

Alternative Cyclization Using Schiff Bases and Hydrazones

Another approach involves:

  • Formation of hydrazone intermediates by condensation of hydrazides with aldehydes.
  • Cyclization of hydrazones under oxidative conditions (e.g., mercury oxide and iodine) to yield the oxadiazole ring.
  • Subsequent functionalization to introduce the methanamine substituent.

Detailed Experimental Data and Conditions

Step Reagents & Conditions Description Yield (%) Notes
1 2-Methoxybenzoic acid + Hydrazine hydrate Formation of 2-methoxybenzohydrazide 80-90 Reflux in ethanol or aqueous medium
2 Hydrazide + Phosphorus oxychloride (POCl3) Cyclodehydration to 5-(2-methoxyphenyl)-1,3,4-oxadiazole 60-75 Reflux 6-7 hours, then quench on ice
3 Oxadiazole derivative + Formaldehyde + Ammonia or amine Introduction of methanamine group via nucleophilic substitution 65-85 Mild conditions, often room temperature

Table 1: Representative synthesis steps for this compound based on literature procedures.

Purification and Characterization

  • Crystallization from methanol or methanol/DMF mixtures is commonly used to purify the final compounds.
  • Characterization techniques include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and elemental analysis to confirm the structure and purity.
  • Thin Layer Chromatography (TLC) and silica gel chromatography are employed for intermediate purification.

Summary of Key Research Findings

  • The hydrazide cyclization route remains the most reliable and widely used method for synthesizing 1,3,4-oxadiazole derivatives with methoxyphenyl substituents.
  • Microwave-assisted synthesis offers a rapid and efficient alternative, enhancing yield and reducing reaction time.
  • The introduction of the methanamine group at the 2-position of the oxadiazole ring is typically achieved through nucleophilic substitution on activated intermediates.
  • Purification protocols are well-established, allowing for high-purity product isolation suitable for biological evaluation.

Chemical Reactions Analysis

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole analogs (e.g., ) require nucleophilic aromatic substitution (SNAr), highlighting core heterocycle-dependent reactivity differences .
Physicochemical Properties
Property 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Melting Point (°C) 176.20 (DSC peak) Not reported
Solubility Insoluble in water; soluble in THF, DMSO, MeOH Likely similar (methoxy enhances polarity)
Thermal Stability High (decomposition >250°C) Not reported

Key Observations :

  • The 2-methoxyphenyl group’s electron-donating methoxy substituent may enhance solubility in polar solvents compared to the 4-tolyl analog’s methyl group.
  • Thiadiazole derivatives (e.g., ) exhibit distinct dielectric properties due to sulfur’s polarizability .
Spectral Characteristics

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine (Reference Compound) :

  • ¹H-NMR (DMSO-d₆) : δ 8.00 (d, 2H, aromatic), 7.42 (d, 2H, aromatic), 4.45 (s, 2H, CH₂NH₂), 2.39 (s, 3H, CH₃) .
  • ¹³C-NMR : δ 164.32 (C=N), 161.97 (C-O), 21.59 (CH₃) .
  • FTIR : 3435 cm⁻¹ (N-H stretch), 1625 cm⁻¹ (C=N) .

Inference for 2-Methoxyphenyl Analog :

  • Expected ¹H-NMR signals: δ ~6.8–8.0 (aromatic protons with ortho-methoxy splitting), δ ~3.8 (OCH₃).
  • ¹³C-NMR: Methoxy carbon at ~55–56 ppm.

Key Observations :

  • The 4-tolyl derivative’s electron-deficient oxadiazole core improves charge transport in optoelectronic devices .
  • Methoxy-substituted oxadiazoles (e.g., ) show enhanced bioactivity due to improved solubility and binding interactions .

Biological Activity

1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure combining oxadiazole and methanamine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.213 g/mol
  • CAS Number : 944897-80-7

Research indicates that compounds containing the oxadiazole unit exhibit a range of biological activities, including:

  • Anticancer Activity : The oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation. They induce apoptosis in various cancer cell lines through mechanisms involving p53 activation and caspase pathway modulation .
  • Antimicrobial Properties : Similar compounds have been evaluated for their efficacy against bacterial and fungal infections, demonstrating significant antimicrobial activity .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7, U-937) through p53 pathway activation.
AntimicrobialExhibits significant activity against various bacterial and fungal strains.
NeuroprotectivePotential protective effects against neurodegeneration; further studies needed for validation.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of oxadiazole derivatives on human leukemia cell lines (CEM-13 and U-937), revealing IC50 values significantly lower than conventional chemotherapeutics like doxorubicin . This suggests a promising alternative for cancer treatment.
  • Apoptosis Induction :
    • Flow cytometry assays demonstrated that the compound effectively induces apoptosis in MCF-7 breast cancer cells in a dose-dependent manner, with increased expression of apoptotic markers such as cleaved caspase-3 .
  • Antimicrobial Efficacy :
    • The compound was tested against various microbial strains, showing potent inhibition comparable to established antimicrobial agents. This highlights its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine?

The compound can be synthesized via a polyphosphoric acid (PPA)-mediated condensation reaction. A typical protocol involves reacting a substituted hydrazide (e.g., 2-methoxybenzoic hydrazide) with glycine or its derivatives. Key steps include:

  • Cyclization under PPA at 120–140°C for 4–6 hours to form the 1,3,4-oxadiazole ring.
  • Purification via recrystallization using ethanol or methanol. Yields typically range from 65% to 85%, depending on substituent reactivity . Characterization : Confirm structure using 1H^{1}\text{H}-/13C^{13}\text{C}-NMR, FT-IR (e.g., C=N stretch at ~1610 cm1^{-1}), and mass spectrometry (m/z corresponding to [M+H]+^+) .

Q. How is the structural integrity of this compound validated in research settings?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and confirms the oxadiazole ring geometry. For example, N—H⋯N hydrogen bonds in related oxadiazoles stabilize 3D networks .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 180–220°C) and thermal stability .

Intermediate Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound?

  • Antimicrobial Screening : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values. Compare against standard drugs like doxorubicin .
  • Antioxidant Testing : Employ DPPH radical scavenging assays to quantify free radical inhibition (%) at varying concentrations .

Q. How can researchers functionalize the oxadiazole core for enhanced bioactivity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electronic effects and improve binding to biological targets.
  • Hybridization : Conjugate with triazole or thiadiazole moieties via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to diversify pharmacophore space .

Advanced Research Questions

Q. How do structural modifications influence the compound’s structure-activity relationships (SAR)?

  • Substituent Position : The 2-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies.
  • Oxadiazole Ring Rigidity : The planar oxadiazole scaffold facilitates π-π stacking with enzyme active sites (e.g., COX-2 inhibition in anti-inflammatory studies) .
  • Data-Driven SAR : Computational docking (AutoDock Vina) and QSAR models predict binding affinities to targets like EGFR or tubulin .

Q. How can conflicting data on biological activity be resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Structural Confirmation : Re-validate active batches via SC-XRD to rule out polymorphic differences .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature120–140°C↑↑ (70–85%)
PPA Concentration85–90%↑ (stabilizes intermediates)
Reaction Time4–6 hoursPrevents over-cyclization

Q. Table 2: Biological Screening Results (Representative Data)

Assay TypeTargetActivity (IC50_{50}/MIC)Reference
Anticancer (MTT)MCF-7 cells12.5 μM
AntimicrobialS. aureus25 μg/mL
Antioxidant (DPPH)Radical scavenging78% at 100 μM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine

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